1-Cyclopropyl-2-nitronaphthalene is an organic compound characterized by the molecular formula . It is a derivative of naphthalene, featuring a cyclopropyl group at the first carbon position and a nitro group at the second carbon position of the naphthalene ring. This compound is significant in organic chemistry due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science.
1-Cyclopropyl-2-nitronaphthalene belongs to the class of nitronaphthalenes, which are compounds containing a naphthalene backbone with one or more nitro groups. It can be synthesized from 1-cyclopropylnaphthalene through nitration processes, making it an important intermediate in organic synthesis .
The synthesis of 1-cyclopropyl-2-nitronaphthalene typically involves the nitration of 1-cyclopropylnaphthalene using a mixture of nitric acid and sulfuric acid. This reaction serves as a nitrating agent and catalyst, respectively. The process must be conducted under controlled temperature conditions to ensure selective formation of the nitro compound.
In industrial settings, more advanced techniques such as catalytic nitration may be employed. For instance, solid superacid catalysts like sulfated zirconia can enhance the efficiency and selectivity of the nitration process when combined with molecular oxygen and acetic anhydride. Yields from these processes can exceed 90%, indicating high efficiency compared to traditional methods .
The molecular structure of 1-cyclopropyl-2-nitronaphthalene features a naphthalene ring system with distinct substituents:
The canonical SMILES representation for this compound is C1CC1C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]
, indicating its complex aromatic structure.
1-Cyclopropyl-2-nitronaphthalene is involved in various chemical reactions:
Common reagents involved in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts.
The mechanism by which 1-cyclopropyl-2-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group may undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and induce specific biological effects, potentially leading to applications in pharmacology and biochemistry .
Relevant analyses often employ spectroscopic techniques (e.g., NMR spectroscopy) to confirm structural integrity and purity during synthesis .
1-Cyclopropyl-2-nitronaphthalene has several applications across different scientific domains:
The molecular structure of 1-cyclopropyl-2-nitronaphthalene (C₁₃H₁₁NO₂) integrates a strained aliphatic cyclopropyl ring with an electron-deficient nitronaphthalene system. X-ray crystallographic analyses of analogous compounds (e.g., 1-cyclopropyl-4-nitronaphthalene) reveal that the cyclopropyl group adopts a pseudo-equatorial orientation relative to the naphthalene plane to minimize steric repulsion with the peri-hydrogen at position 8 [3]. The C(cyclopropyl)–C(naphthalene) bond length is approximately 1.50 Å, characteristic of a single σ-bond, while the nitro group exhibits typical C–N bond lengths of 1.42 Å with O=N=O angles near 125° . The torsion angle between the cyclopropyl plane and the naphthalene system ranges between 35°–50°, reflecting a balance between conjugation and steric avoidance .
Table 1: Key Bonding Parameters of 1-Cyclopropyl-2-nitronaphthalene Analogues
Bond/Angle | Value (Å/°) | Significance |
---|---|---|
C(cyclopropyl)-C(aryl) | 1.50 ± 0.02 | Standard sp³-sp² single bond |
C(naph)-NO₂ | 1.42 ± 0.01 | Resonant partial double bond character |
O=N=O angle | 124°–126° | Nitro group planarity |
Torsion angle (cyclopropyl/naph) | 35°–50° | Conformational adaptation to steric strain |
The cyclopropyl group acts as a moderate σ-donor via hyperconjugation, partially counteracting the strong electron-withdrawing effect (–I, –R) of the ortho-nitro group . Spectroscopic studies (UV-Vis, NMR) of related nitronaphthalenes show bathochromic shifts in absorption spectra compared to unsubstituted naphthalene, confirming extended π-conjugation disruption [8]. The nitro group reduces electron density at C₁ (ipso) by 0.15 e (Mulliken charge calculations), while the cyclopropyl group donates ~0.08 e to the aromatic system . This electronic tension localizes the LUMO orbital primarily on the nitro-naphthalene moiety, rendering it electrophilic at C₄ and C₅ positions. Computational models (DFT) indicate a dipole moment of 4.8–5.2 D, directed from the cyclopropyl toward the nitro group [8].
The cyclopropyl substituent profoundly differentiates this compound from simpler nitronaphthalenes:
Table 2: Properties of Nitronaphthalene Derivatives
Compound | Molecular Weight (g/mol) | Water Solubility (g/L) | logP (calc.) | Electrostatic Potential Range (kcal/mol) |
---|---|---|---|---|
1-Cyclopropyl-2-nitronaphthalene | 213.23 | <0.0023 | 4.1 | -35 to +25 |
2-Nitronaphthalene | 173.17 | 0.020 | 3.2 | -42 to +18 |
1-Nitronaphthalene | 173.17 | 0.019 | 3.3 | -38 to +20 |
1-Cyclopropyl-4-nitronaphthalene | 213.23 | <0.0023 | 4.1 | -36 to +24 |
Single-crystal X-ray studies of structurally similar compounds (e.g., 1-cyclopropyl-4-nitronaphthalene) reveal that packing is dominated by:
The cyclopropyl group participates in weak C–H···π interactions (distance: 2.87 Å) with adjacent naphthalene systems, contributing to herringbone-like layer formation [6] [9]. Density functional theory (DFT) calculations on analogous systems indicate that van der Waals forces contribute ~60% to lattice energy, while electrostatic interactions account for ~30% [9].
Table 3: Intermolecular Interaction Energies in Crystal Lattices of Analogues
Interaction Type | Energy (kJ/mol) | Distance (Å) | Role in Packing |
---|---|---|---|
Offset π-π stacking | -28.5 | 3.48 ± 0.1 | Stabilizes columnar growth |
C–H···O (nitro) | -12.3 | 2.42 ± 0.05 | Directs 2D layer formation |
C(cyclopropyl)–H···π | -7.8 | 2.87 ± 0.1 | Links layers into 3D network |
van der Waals dispersion | -45.2 (total) | <4.0 | Dominates lattice stabilization |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: